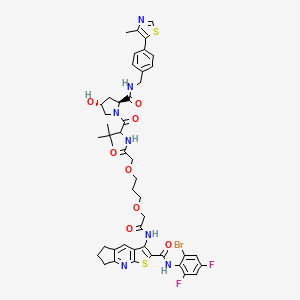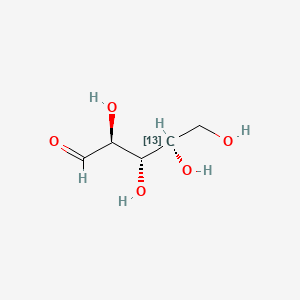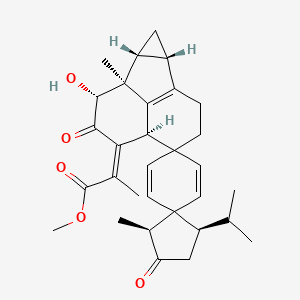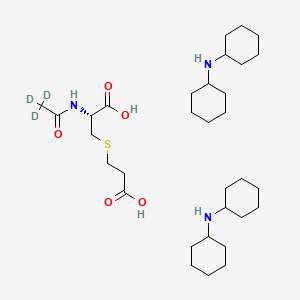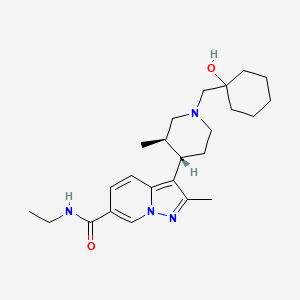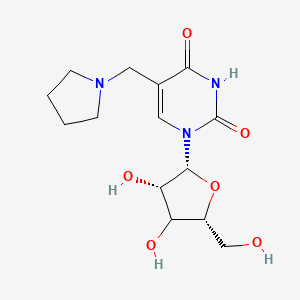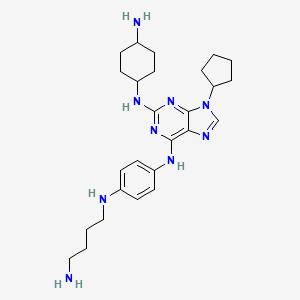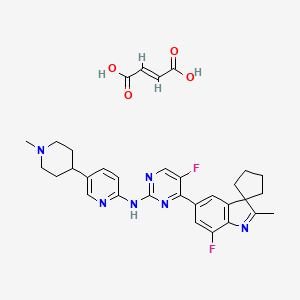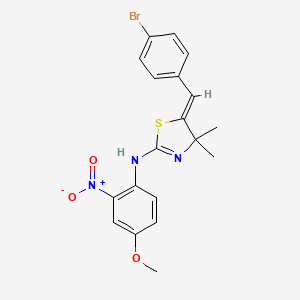
Erk-IN-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erk-IN-6 is a small molecule inhibitor that targets the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is a critical signaling cascade involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. This compound has gained attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment, where the ERK pathway is often dysregulated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Erk-IN-6 involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s activity and selectivity.
Purification: The final product is purified using chromatographic techniques to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems.
Analyse Chemischer Reaktionen
Types of Reactions
Erk-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Erk-IN-6 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential to inhibit the ERK pathway in cancer cells, leading to reduced cell proliferation and increased apoptosis.
Cell Biology: The compound is used to study the role of the ERK pathway in cell growth, differentiation, and survival.
Drug Development: this compound serves as a lead compound for developing new therapeutic agents targeting the ERK pathway.
Mechanistic Studies: Researchers use this compound to investigate the molecular mechanisms underlying ERK pathway signaling and its regulation.
Wirkmechanismus
Erk-IN-6 exerts its effects by inhibiting the kinase activity of ERK1 and ERK2, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis. The molecular targets of this compound include the ATP-binding sites of ERK1 and ERK2, where it competes with ATP, thereby blocking the kinase activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
U0126: Another ERK pathway inhibitor that targets MEK1 and MEK2 kinases, preventing ERK activation.
LY3214996: A selective ERK inhibitor that has shown promise in preclinical studies for its anti-tumor activity.
PD0325901: A MEK inhibitor that indirectly affects ERK activity by preventing its activation.
Uniqueness of Erk-IN-6
This compound is unique due to its high selectivity and potency in inhibiting ERK1 and ERK2. Unlike some other inhibitors, this compound directly targets ERK kinases, making it a valuable tool for studying the ERK pathway and its role in various diseases.
Eigenschaften
Molekularformel |
C19H18BrN3O3S |
|---|---|
Molekulargewicht |
448.3 g/mol |
IUPAC-Name |
(5Z)-5-[(4-bromophenyl)methylidene]-N-(4-methoxy-2-nitrophenyl)-4,4-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18BrN3O3S/c1-19(2)17(10-12-4-6-13(20)7-5-12)27-18(22-19)21-15-9-8-14(26-3)11-16(15)23(24)25/h4-11H,1-3H3,(H,21,22)/b17-10- |
InChI-Schlüssel |
WVWLBMDSJFCCPN-YVLHZVERSA-N |
Isomerische SMILES |
CC1(/C(=C/C2=CC=C(C=C2)Br)/SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Kanonische SMILES |
CC1(C(=CC2=CC=C(C=C2)Br)SC(=N1)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
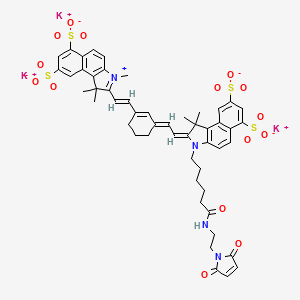
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)

![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
